molecular formula C17H17NO4S2 B14797276 [(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methoxybenzenesulfonate

[(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methoxybenzenesulfonate

Cat. No.: B14797276
M. Wt: 363.5 g/mol
InChI Key: CQLZQMDBENGQAJ-UHFFFAOYSA-N
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Description

[(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methoxybenzenesulfonate is a complex organic compound that features a thiochromene core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methoxybenzenesulfonate typically involves the condensation of 6-methyl-2,3-dihydrothiochromen-4-one with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an appropriate solvent like dichloromethane. The product is then purified using column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial-grade solvents and reagents, as well as optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methoxybenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The thiochromene core can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted thiochromene derivatives depending on the reagents used.

Scientific Research Applications

[(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methoxybenzenesulfonate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of [(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methoxybenzenesulfonate involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • [(6-Fluoro-2,3-dihydrothiochromen-4-ylidene)amino] 4-methoxybenzenesulfonate
  • [(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] 3-methylbenzoate

Uniqueness

[(6-Methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methoxybenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxybenzenesulfonate group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H17NO4S2

Molecular Weight

363.5 g/mol

IUPAC Name

[(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methoxybenzenesulfonate

InChI

InChI=1S/C17H17NO4S2/c1-12-3-8-17-15(11-12)16(9-10-23-17)18-22-24(19,20)14-6-4-13(21-2)5-7-14/h3-8,11H,9-10H2,1-2H3

InChI Key

CQLZQMDBENGQAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SCCC2=NOS(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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